[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine
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Overview
Description
[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of a thiazole derivative with a dimethylaminopropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Thiazole derivative and dimethylaminopropylamine.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating to a specific temperature to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine is unique due to its specific structure, which combines a thiazole ring with a dimethylaminopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H19N3S |
---|---|
Molecular Weight |
213.35 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H19N3S/c1-9(10-12-6-8-14-10)11-5-4-7-13(2)3/h6,8-9,11H,4-5,7H2,1-3H3 |
InChI Key |
WNCTYUYZUCISEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NCCCN(C)C |
Origin of Product |
United States |
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